molecular formula C12H12F3N3O3 B2517754 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate CAS No. 2097861-16-8

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B2517754
CAS No.: 2097861-16-8
M. Wt: 303.241
InChI Key: JLTBBRMCSSEXNR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a fluorinated organic compound that features a trifluoroethyl group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine and piperazine rings can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate
  • 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-4-yl)piperazine-1-carboxylate
  • 2,2,2-Trifluoroethyl 3-oxo-4-(quinolin-3-yl)piperazine-1-carboxylate

Uniqueness

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the trifluoroethyl group imparts distinct physicochemical properties that can enhance the compound’s stability and bioavailability .

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O3/c13-12(14,15)8-21-11(20)17-4-5-18(10(19)7-17)9-2-1-3-16-6-9/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTBBRMCSSEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)OCC(F)(F)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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